molecular formula C13H18N2O3S B5182086 N-[2-(tert-butylthio)ethyl]-4-nitrobenzamide

N-[2-(tert-butylthio)ethyl]-4-nitrobenzamide

Cat. No. B5182086
M. Wt: 282.36 g/mol
InChI Key: MDDHJMXRCSMZDA-UHFFFAOYSA-N
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Description

N-[2-(tert-butylthio)ethyl]-4-nitrobenzamide, also known as TNB-SE, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of thiol-reactive compounds and is commonly used to label proteins for biochemical and physiological studies.

Mechanism of Action

N-[2-(tert-butylthio)ethyl]-4-nitrobenzamide reacts with free thiol groups in proteins, forming a covalent bond between N-[2-(tert-butylthio)ethyl]-4-nitrobenzamide and the protein. This reaction is specific for thiol groups and does not react with other functional groups in proteins. The covalent bond formed between N-[2-(tert-butylthio)ethyl]-4-nitrobenzamide and the protein allows for the detection and quantification of the labeled protein.
Biochemical and Physiological Effects:
N-[2-(tert-butylthio)ethyl]-4-nitrobenzamide labeling of proteins has been shown to have minimal effects on protein function and activity. However, the labeling of proteins with N-[2-(tert-butylthio)ethyl]-4-nitrobenzamide can alter the protein's physicochemical properties, such as its charge and hydrophobicity. Therefore, it is important to consider the potential effects of N-[2-(tert-butylthio)ethyl]-4-nitrobenzamide labeling on the protein's properties and function.

Advantages and Limitations for Lab Experiments

N-[2-(tert-butylthio)ethyl]-4-nitrobenzamide has several advantages for lab experiments, including its specificity for thiol groups, its simple synthesis method, and its ability to label proteins with minimal effects on protein function and activity. However, N-[2-(tert-butylthio)ethyl]-4-nitrobenzamide labeling is irreversible, which limits its use for studying protein dynamics. Additionally, N-[2-(tert-butylthio)ethyl]-4-nitrobenzamide labeling requires the presence of free thiol groups in proteins, which may not be present in all proteins.

Future Directions

For the use of N-[2-(tert-butylthio)ethyl]-4-nitrobenzamide include the development of new assays and thiol-reactive compounds for biochemical and physiological studies.

Synthesis Methods

N-[2-(tert-butylthio)ethyl]-4-nitrobenzamide can be synthesized by reacting 4-nitrobenzoyl chloride with tert-butylthioethylamine in the presence of a base such as triethylamine. The product obtained is then purified by column chromatography to obtain pure N-[2-(tert-butylthio)ethyl]-4-nitrobenzamide. This synthesis method is simple and efficient, making N-[2-(tert-butylthio)ethyl]-4-nitrobenzamide readily available for scientific research purposes.

Scientific Research Applications

N-[2-(tert-butylthio)ethyl]-4-nitrobenzamide has been widely used in scientific research for protein labeling and detection. It is commonly used to label proteins with free thiol groups, such as cysteine residues, for biochemical and physiological studies. N-[2-(tert-butylthio)ethyl]-4-nitrobenzamide can also be used to study protein-protein interactions and enzyme kinetics. Moreover, N-[2-(tert-butylthio)ethyl]-4-nitrobenzamide has been used to develop fluorescence-based assays for the detection of protein-protein interactions, protein folding, and enzyme activity.

properties

IUPAC Name

N-(2-tert-butylsulfanylethyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-13(2,3)19-9-8-14-12(16)10-4-6-11(7-5-10)15(17)18/h4-7H,8-9H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDHJMXRCSMZDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(tert-butylsulfanyl)ethyl]-4-nitrobenzamide

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